molecular formula C20H21N3OS B2999982 N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 688335-56-0

N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2999982
CAS RN: 688335-56-0
M. Wt: 351.47
InChI Key: PGBTZNGMLOBJSX-UHFFFAOYSA-N
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Description

“N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 using glyoxal and formaldehyde in ammonia . This synthesis, while producing relatively low yields, is still used for creating C-substituted imidazoles . Yadav et al. synthesized a similar compound, 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl) thio)-N-(substituted phenyl) acetamide, and evaluated it for anti-tubercular activity .


Molecular Structure Analysis

Imidazole is a 5-membered planar ring, which is soluble in water and other polar solvents. It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms . The structure of similar compounds has been characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques .


Chemical Reactions Analysis

Imidazole is amphoteric; that is, it can function as both an acid and a base . It is a highly polar compound, as evidenced by a calculated dipole of 3.61D, and is entirely soluble in water .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Pharmaceuticals: Antimicrobial Agents

The imidazole moiety in compounds like N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has been associated with significant antimicrobial properties. These compounds can be synthesized and tested against various strains of bacteria and fungi, potentially leading to the development of new classes of antibiotics and antifungal agents .

Chemotherapy: Antitumor Activity

Imidazole derivatives have shown promise in chemotherapy, particularly in the treatment of certain cancers. The structural features of N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide could be explored for their antitumor properties, offering a new avenue for cancer treatment research .

Enzyme Inhibition: ACAT Inhibitors

Compounds with an imidazole ring, such as N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide, have been identified as potent inhibitors of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT). This enzyme plays a crucial role in cholesterol metabolism, and its inhibition could lead to treatments for hypercholesterolemia and atherosclerosis .

Neurological Disorders: Histamine and Purine Analogues

The imidazole core is present in natural products like histamine and purines, which are essential in various biological processes, including neurotransmission. Research into analogues of N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide may contribute to the development of drugs for neurological disorders .

Anti-inflammatory and Analgesic Applications

Imidazole derivatives are known for their anti-inflammatory and analgesic activities. The compound could be investigated for its potential to reduce inflammation and pain, which could be beneficial in conditions like arthritis and other inflammatory diseases .

Antiviral Research

The structural complexity of imidazole-containing compounds provides a platform for the development of antiviral drugs. N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide could be studied for its efficacy against various viral infections, contributing to the growing field of antiviral research .

Gastrointestinal Treatments: Antiulcer Agents

Imidazole derivatives have been used in the treatment of gastrointestinal disorders, including ulcers. The therapeutic potential of N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide as an antiulcer agent can be explored, possibly leading to the development of new gastroprotective drugs .

Agricultural Chemistry: Antifungal and Antihelmintic

In agriculture, imidazole compounds have applications as antifungal and antihelmintic agents, protecting crops from fungal infections and parasitic worms. N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide could be evaluated for its use in agricultural chemistry to enhance crop protection .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities and have a broad scope in remedying various dispositions in clinical medicine . Therefore, “N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide” and similar compounds could have potential applications in the development of new drugs in the future .

properties

IUPAC Name

2-(1-phenylimidazol-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-11-15(2)19(16(3)12-14)22-18(24)13-25-20-21-9-10-23(20)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBTZNGMLOBJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

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